Benzamide, 2-chloro-N-[1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-7-quinolinyl]-6-(trifluoromethyl)-
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Overview
Description
Benzamide, 2-chloro-N-[1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-7-quinolinyl]-6-(trifluoromethyl)- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a benzamide core, a chloro substituent, a fluorophenyl sulfonyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-chloro-N-[1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-7-quinolinyl]-6-(trifluoromethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the chloro substituent and the fluorophenyl sulfonyl group. The final step involves the addition of the trifluoromethyl group under specific reaction conditions, such as the use of trifluoromethylating agents and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-chloro-N-[1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-7-quinolinyl]-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
Benzamide, 2-chloro-N-[1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-7-quinolinyl]-6-(trifluoromethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 2-chloro-N-[1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-7-quinolinyl]-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl sulfonyl and trifluoromethyl groups enhances its binding affinity and specificity, contributing to its unique pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 2-chloro-N-[(4-fluorophenyl)methyl]-4-(trifluoromethyl)-
- Benzamide, 2-chloro-N-[(4-chlorophenyl)methyl]-4-(trifluoromethyl)-
Uniqueness
Compared to similar compounds, Benzamide, 2-chloro-N-[1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-7-quinolinyl]-6-(trifluoromethyl)- stands out due to its unique combination of functional groups. The presence of the quinolinyl and sulfonyl groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H17ClF4N2O3S |
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Molecular Weight |
512.9 g/mol |
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-6-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C23H17ClF4N2O3S/c24-19-5-1-4-18(23(26,27)28)21(19)22(31)29-16-9-6-14-3-2-12-30(20(14)13-16)34(32,33)17-10-7-15(25)8-11-17/h1,4-11,13H,2-3,12H2,(H,29,31) |
InChI Key |
DUFVXTRSXLZWOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)C(F)(F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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